tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
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Overview
Description
tert-Butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate: is a complex organic compound characterized by its spirocyclic structure, which includes a formyl group, an oxa-bridge, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an amine. This step often requires the use of a strong acid or base to facilitate the cyclization.
Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors to handle larger quantities of reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group in tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group or the ester group.
Common Reagents and Conditions
Oxidation: KMnO₄ (potassium permanganate), CrO₃ (chromium trioxide)
Reduction: NaBH₄, LiAlH₄
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions
Major Products
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In synthetic organic chemistry, tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential biological activities. The spirocyclic structure is known to impart unique pharmacological properties, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid and stable spirocyclic core.
Mechanism of Action
The mechanism of action of tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate depends on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the spirocyclic core can provide steric hindrance, affecting the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is unique due to the presence of the formyl group, which provides additional reactivity and potential for further functionalization. The oxa-bridge also imparts distinct chemical properties, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
2624129-97-9 |
---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.3 |
Purity |
95 |
Origin of Product |
United States |
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